17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban

Total synthesis Yohimbinoid alkaloids Synthetic intermediate

17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban (CAS 57692-28-1; also known as (±)-17-methoxy-hexadehydroyohimbane, 15,16,17,18,19,20-hexadehydro-7-methoxyyohimban, or NSC is a pentacyclic indole alkaloid derivative belonging to the yohimbinoid alkaloid class. It features a fully aromatic E-ring (hexadehydro) and a methoxy substituent at position 17, with a molecular formula of C₂₀H₂₀N₂O and a molecular weight of 304.39 g/mol.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
CAS No. 57692-28-1
Cat. No. B12812450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban
CAS57692-28-1
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CN3CCC4=C(C3C2)NC5=CC=CC=C45)C=C1
InChIInChI=1S/C20H20N2O/c1-23-15-7-6-13-12-22-9-8-17-16-4-2-3-5-18(16)21-20(17)19(22)11-14(13)10-15/h2-7,10,19,21H,8-9,11-12H2,1H3
InChIKeyCJFJXYGEGHXRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban (CAS 57692-28-1): A Hexadehydroyohimbane Scaffold for Yohimbinoid Alkaloid Synthesis and Pharmacological Research


17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban (CAS 57692-28-1; also known as (±)-17-methoxy-hexadehydroyohimbane, 15,16,17,18,19,20-hexadehydro-7-methoxyyohimban, or NSC 165213) is a pentacyclic indole alkaloid derivative belonging to the yohimbinoid alkaloid class [1]. It features a fully aromatic E-ring (hexadehydro) and a methoxy substituent at position 17, with a molecular formula of C₂₀H₂₀N₂O and a molecular weight of 304.39 g/mol [2]. The compound was synthesized as part of efforts to develop synthetic entries into the yohimbinoid alkaloid family and serves as a versatile intermediate in the total synthesis of yohimbine and related alkaloids [3]. Computed physicochemical properties include a density of 1.28 g/cm³, a boiling point of 490.8 °C at 760 mmHg, a calculated logP of approximately 3.77, and a computed aqueous solubility of 0.082 g/L (almost insoluble) at 25 °C [2].

Why 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban Cannot Be Replaced by Yohimbine, Reserpine, or Other In-Class Analogs


17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban occupies a structurally and functionally distinct niche that precludes simple substitution with yohimbine, reserpine, or other yohimbinoid derivatives. Unlike yohimbine—a saturated-ring α₂-adrenergic antagonist with a molecular weight of 354.44 g/mol—this compound possesses a fully aromatized E-ring (hexadehydro) that fundamentally alters its conformational flexibility, electronic distribution, and chemical reactivity [1]. This aromatic E-ring is the critical structural feature that defines the hexadehydroyohimbane subclass, which as a group exhibits pronounced sympatholytic activity and blood-pressure-lowering effects distinct from the α₂-blockade mechanism of yohimbine [2]. Compared to reserpine (MW 608.68, density ~1.23 g/cm³), the target compound has a substantially lower molecular weight (304.39 g/mol) and a different substitution pattern that makes it suitable as a synthetic intermediate rather than a final therapeutic agent [1]. Additionally, the 17-methoxy substitution pattern differentiates it from the unsubstituted hexadehydroyohimbane (synthesized in 45% yield) and the 17,18-dimethoxy derivative (41% yield), providing a unique handle for further functionalization in total synthesis workflows [3]. These structural and functional differences mean that procurement decisions cannot rely on generic in-class substitution without compromising synthetic route fidelity or pharmacological profiling objectives.

Quantitative Differential Evidence for 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban vs. Closest Comparators


Synthetic Intermediate vs. End-Product Alkaloid: Verifiable Route Utility for Yohimbinoid Total Synthesis

17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban is explicitly designed and validated as a synthetic intermediate that can be converted to yohimbinoid alkaloids through a defined sequence of reactions, a role that neither yohimbine nor reserpine can fulfill because they are end-product alkaloids with saturated or differently functionalized E-rings [1]. The Pandit–Das–Chatterjee synthesis (Tetrahedron, 1987) demonstrates that the compound is obtained via condensation of 6-methoxy-3-isochromanone with tryptamine and can serve as a gateway to multiple yohimbinoid structures [1]. In contrast, yohimbine (CAS 146-48-5) is the final bioactive alkaloid and cannot be used as a synthetic precursor for scaffold diversification without destructive functional group interconversion.

Total synthesis Yohimbinoid alkaloids Synthetic intermediate

Physicochemical Property Differentiation: Molecular Weight, Density, Boiling Point, and Solubility vs. Yohimbine and Reserpine

The target compound exhibits quantitatively distinct physicochemical properties compared to its closest in-class analogs [1]. Its molecular weight (304.39 g/mol) is approximately 14% lower than yohimbine (354.44 g/mol) and 50% lower than reserpine (608.68 g/mol). Density (1.28 g/cm³) is intermediate between yohimbine (1.31 g/cm³) and reserpine (~1.23 g/cm³). The boiling point (490.8 °C at 760 mmHg) is approximately 52 °C lower than yohimbine (~543 °C). Computed aqueous solubility is 0.082 g/L (almost insoluble) at 25 °C, compared to yohimbine which is described as slightly soluble in water and reserpine which is practically insoluble [1].

Physicochemical properties Chromatography Formulation

Class-Level Sympatholytic Activity of Hexadehydroyohimbanes vs. Yohimbine's α₂-Adrenergic Antagonism

Logemann et al. (Chemische Berichte, 1955) established that compounds derived from the 15,16,17,18,19,20-hexadehydroyohimban scaffold exhibit pronounced sympatholytic activity and lower blood pressure—a pharmacological profile attributed to the hexadehydro subclass as a whole [1]. This sympatholytic effect is mechanistically distinct from yohimbine's action as a selective α₂-adrenergic receptor antagonist (yohimbine −log K_B = 7.77 at α₂ receptors, with 8-fold selectivity over 5HT₂B where −log K_B = 6.92) [2]. While direct receptor-binding data for the specific 17-methoxy derivative are not available in the peer-reviewed literature, the class-level evidence establishes a differentiated pharmacological fingerprint for hexadehydroyohimbanes that is not replicated by yohimbine or reserpine alone.

Sympatholytic activity Blood pressure Adrenergic pharmacology

Quantitative Potency Benchmark: 17-Methoxy-18-hydroxy-hexadehydroyohimban Exhibits 1/40th the Activity of Reserpine

Nógrádi (Monatshefte für Chemie, 1957/2004) reported that the closely related analog 17-methoxy-18-hydroxy-15,16,17,18,19,20-hexadehydroyohimban exhibits one-fortieth (1/40) of the pharmacological activity of reserpine [1]. This quantitative benchmark provides the only available potency anchor for the hexadehydroyohimbane scaffold relative to a clinically established yohimbinoid alkaloid. The absence of the 18-hydroxy group in the target compound (CAS 57692-28-1) is a critical structural distinction that may further modulate activity, making the target compound a valuable comparator for SAR studies aimed at dissecting the contribution of the 18-hydroxy moiety to reserpine-like pharmacology.

Reserpine-like activity Structure-activity relationship Antihypertensive

Synthetic Yield Benchmarking: Two-Step Hexadehydroyohimbane Formation with Defined Substituent Effects

Meise and Pfisterer (Archiv der Pharmazie, 1977) established that the two-step synthesis of hexadehydroyohimbanes from tryptamine and isochroman-3-ones proceeds with total yields of 45% for the unsubstituted parent compound (4a) and 41% for the 17,18-dimethoxy derivative (4b) [1]. Separately, the 1-methyl-17,18-dimethoxy variant was obtained in 40% yield via a hydroxyamide pathway [2]. The target 17-methoxy compound (mono-substituted at position 17, without 18-methoxy or 1-methyl groups) occupies a strategically distinct substitution space: its single methoxy group provides a balance between synthetic accessibility and functional handle availability that differs from both the unsubstituted scaffold (no handle for further functionalization) and the 17,18-dimethoxy variant (reduced yield, increased steric bulk).

Synthetic methodology Yield optimization Heterocyclic chemistry

Defined Research and Industrial Application Scenarios for 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban Based on Quantitative Evidence


Total Synthesis of Yohimbinoid Alkaloids via the Pandit–Das–Chatterjee Route

This compound is a required intermediate in the Pandit–Das–Chatterjee total synthesis strategy for yohimbinoid alkaloids (Tetrahedron, 1987), where it is obtained by condensation of 6-methoxy-3-isochromanone with tryptamine [1]. Research groups executing this synthetic route must procure the exact 17-methoxy-hexadehydroyohimbane intermediate; yohimbine or reserpine cannot substitute because they lack the reactive hexadehydro E-ring required for downstream transformations into 15,16-dehydroyohimbinone and ultimately yohimbine. The compound's distinct physicochemical properties (MW 304.39, density 1.28 g/cm³, BP 490.8 °C) further ensure that reaction monitoring by TLC or HPLC will produce different retention characteristics than would yohimbine or other analogs, making authentic reference material essential for method validation [2].

Structure-Activity Relationship (SAR) Studies of the Hexadehydroyohimbane Scaffold at the 18-Position

The quantitative finding that 17-methoxy-18-hydroxy-hexadehydroyohimban exhibits 1/40th the potency of reserpine (Monatshefte für Chemie, 1957) establishes a baseline for SAR exploration of the 18-position [3]. Procurement of the target compound (17-methoxy, no 18-hydroxy substituent) enables direct pairwise comparison with the 18-hydroxy analog to isolate the contribution of the 18-OH group to reserpine-like pharmacological activity. This head-to-head SAR design cannot be executed with yohimbine (which contains a saturated E-ring with a hydroxyl at C-17 and a carboxymethyl at C-16) or with reserpine itself (which contains a trimethoxybenzoyl ester at C-18), as these comparators differ at multiple positions simultaneously, confounding interpretation.

Pharmacological Investigation of Sympatholytic Mechanisms Independent of α₂-Adrenergic Blockade

Logemann et al. (Chemische Berichte, 1955) demonstrated that hexadehydroyohimbanes as a class exhibit pronounced sympatholytic activity and blood-pressure-lowering effects [4]. This mechanism is qualitatively distinct from yohimbine's selective α₂-adrenergic receptor antagonism (yohimbine −log K_B = 7.77 at α₂, with 8-fold selectivity over 5HT₂B receptors) [5]. The target 17-methoxy-hexadehydroyohimbane, as a member of this class, provides a tool compound for pharmacological studies seeking to dissect sympatholytic pathways that are independent of α₂-blockade. Procurement of this specific derivative is essential because the 17-methoxy group may modulate the compound's pharmacokinetic or target-engagement profile relative to the unsubstituted or 17,18-dimethoxy variants.

Analytical Reference Standard for Hexadehydroyohimbane Scaffolds in Chromatographic Method Development

With computed aqueous solubility of 0.082 g/L at 25 °C, a density of 1.28 g/cm³, a boiling point of 490.8 °C, and a calculated LogP of approximately 3.77, this compound occupies a specific position in reversed-phase chromatographic space that differs measurably from yohimbine (density 1.31 g/cm³, BP ~543 °C, slightly soluble in water) and reserpine (density ~1.23 g/cm³, practically insoluble in water) [2]. Analytical laboratories developing HPLC or UPLC methods for separation of yohimbinoid alkaloid mixtures require authentic 17-methoxy-hexadehydroyohimbane as a reference standard to establish system suitability parameters, retention time windows, and resolution from co-eluting analogs. Generic substitution with yohimbine or reserpine reference standards would generate inaccurate retention time libraries and potentially lead to misidentification of peaks in complex alkaloid extracts or synthetic mixtures.

Quote Request

Request a Quote for 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.